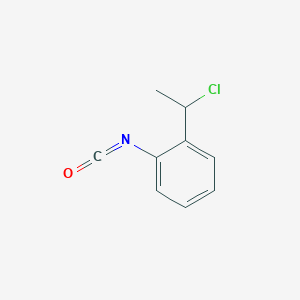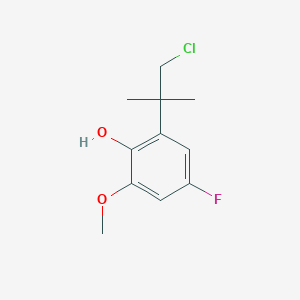
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol, commonly referred to as 4-Fluoro-6-methoxyphenol, is a synthetic compound that has a wide range of applications in the scientific research field. It is a versatile and important compound in the field of organic synthesis and has been used in a variety of laboratory experiments and research projects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol involves the reaction of 2-methyl-2-chloropropane with sodium methoxide to form 2-methoxy-2-methylpropane. This intermediate is then reacted with 4-fluoro-6-methoxyphenol in the presence of a catalyst to yield the final product.
Starting Materials
2-methyl-2-chloropropane, sodium methoxide, 4-fluoro-6-methoxyphenol
Reaction
Step 1: React 2-methyl-2-chloropropane with sodium methoxide to form 2-methoxy-2-methylpropane, Step 2: React 2-methoxy-2-methylpropane with 4-fluoro-6-methoxyphenol in the presence of a catalyst (such as palladium on carbon) to yield 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol
Applications De Recherche Scientifique
4-Fluoro-6-methoxyphenol has a wide range of applications in the scientific research field. It has been used as an intermediate in the synthesis of pharmaceutical and agricultural chemicals, such as insecticides and fungicides. It has also been used to synthesize a variety of other compounds, such as dyes, catalysts, and polymers. Additionally, 4-Fluoro-6-methoxyphenol has been used in the synthesis of novel materials for applications in nanotechnology and materials science.
Mécanisme D'action
4-Fluoro-6-methoxyphenol is a highly reactive compound and is involved in a variety of chemical reactions. The most important reaction is the substitution reaction, in which the fluorine atom of the compound is replaced by another atom or group of atoms. This reaction is catalyzed by a variety of acids, including sulfuric acid, hydrochloric acid, and nitric acid. The reaction is reversible, meaning that the new atom or group of atoms can be replaced by the fluorine atom.
Effets Biochimiques Et Physiologiques
4-Fluoro-6-methoxyphenol has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. Additionally, 4-Fluoro-6-methoxyphenol has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to be an effective antioxidant and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-Fluoro-6-methoxyphenol is a versatile compound and can be used in a variety of laboratory experiments. Its high reactivity makes it useful for a wide range of synthetic reactions, and its wide variety of biochemical and physiological effects make it useful for a variety of biological experiments. However, its reactivity also makes it difficult to handle and can be dangerous if not handled properly. Additionally, its high cost makes it difficult to use in large-scale experiments.
Orientations Futures
The use of 4-Fluoro-6-methoxyphenol is likely to continue to expand in the future. It is expected to be used more widely in the synthesis of pharmaceutical and agricultural chemicals, as well as in the synthesis of novel materials for applications in nanotechnology and materials science. Additionally, its biochemical and physiological effects could be further explored for potential therapeutic applications. Finally, its reactivity and cost could be further studied in order to make it more accessible for use in larger-scale experiments.
Propriétés
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO2/c1-11(2,6-12)8-4-7(13)5-9(15-3)10(8)14/h4-5,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVLWHHCWHIFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=C(C(=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

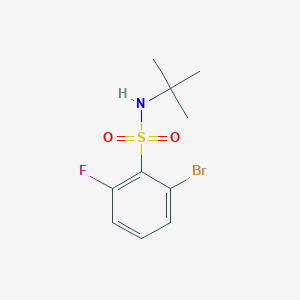


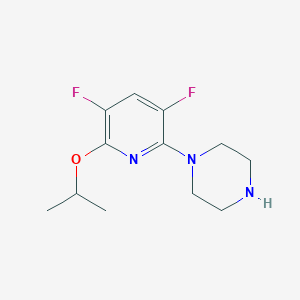
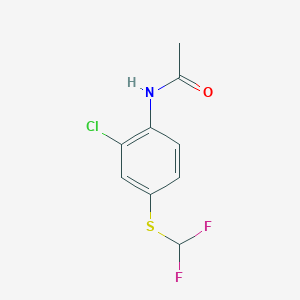
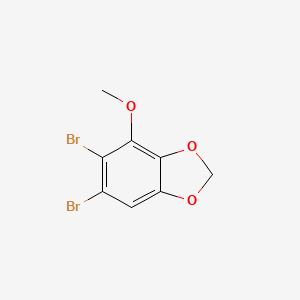

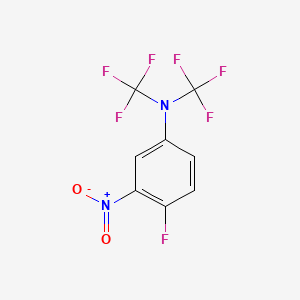
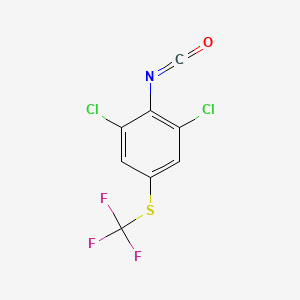
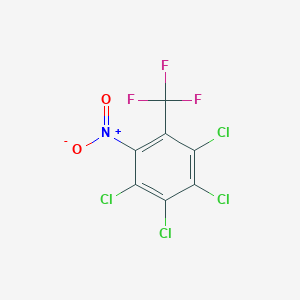

![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

